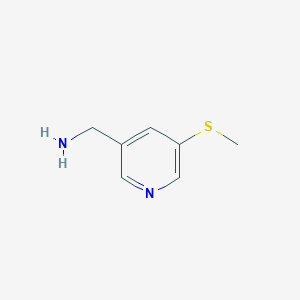
3-Pyridinemethanamine, 5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanamine,5-(methylthio)- is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methanamine group at the 3-position and a methylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanamine,5-(methylthio)- typically involves the introduction of the methanamine and methylthio groups onto the pyridine ring. One common method is the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst to yield 3-aminomethylpyridine. The methylthio group can then be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity 3-Pyridinemethanamine,5-(methylthio)-.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanamine,5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Pyridinemethanamine,5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanamine,5-(methylthio)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinemethanamine
- 5-Methylthiopyridine
- 3-Aminomethylpyridine
Uniqueness
3-Pyridinemethanamine,5-(methylthio)- is unique due to the presence of both the methanamine and methylthio groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3 |
InChI Key |
AKGGDOAMNQBDMR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




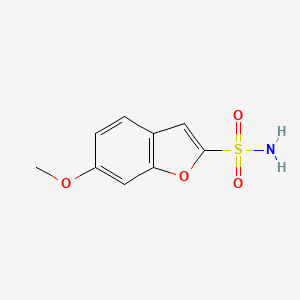
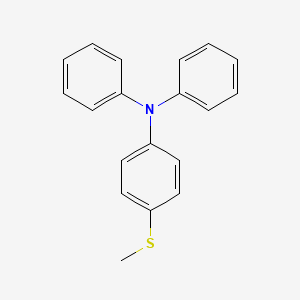

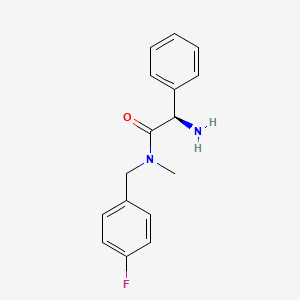

![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)

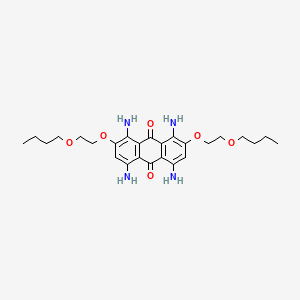

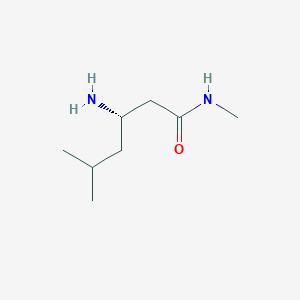
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)

